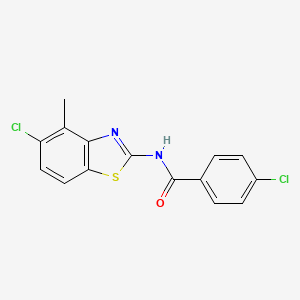

4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-8-11(17)6-7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAABZZZYGOJBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.

Amidation Reaction: The resulting benzothiazole derivative is then subjected to an amidation reaction with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups on the benzene rings can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various bacterial strains and fungi. A study highlighted the synthesis of benzothiazole derivatives that demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide could serve as a lead compound for developing new antibiotics .

1.2 Anti-parasitic Activity

There is promising evidence that compounds similar to this compound have anti-parasitic properties. For instance, research on related benzothiazole derivatives has shown effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These studies suggest potential applications in treating parasitic infections .

1.3 Cancer Research

The compound has also been investigated for its anticancer properties. Studies have shown that certain benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of various signaling pathways associated with cell growth and survival, thus positioning this compound as a candidate for further development in cancer therapeutics .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound make it a candidate for use as a pesticide or herbicide. Its derivatives have been synthesized and tested for their ability to inhibit plant pathogens and pests, showing potential as environmentally friendly agricultural chemicals .

2.2 Plant Growth Regulation

In addition to its pesticidal properties, some studies have indicated that benzothiazole derivatives can act as plant growth regulators, enhancing growth rates and resistance to diseases in crops. This aspect is crucial for sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. These polymers are suitable for applications in coatings, adhesives, and other materials requiring durability under harsh conditions .

3.2 Sensor Development

Recent advancements have seen the application of benzothiazole derivatives in sensor technology, particularly in detecting environmental pollutants or biological markers. The compound's ability to interact with specific analytes makes it valuable in developing sensitive detection systems for both industrial and medical applications .

Mechanism of Action

The mechanism by which 4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs are compared in Table 1 , highlighting variations in substituents and heterocyclic cores:

Key Observations :

Crystallographic and Stability Considerations

- Hydrogen Bonding : Compounds like N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide form intermolecular hydrogen bonds (N–H⋯N, C–H⋯F), stabilizing crystal packing .

- Conformational Flexibility : Piperidine-containing analogs () adopt chair conformations, whereas rigid thiazole/benzothiazole cores () may limit conformational freedom, enhancing thermal stability.

Biological Activity

4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is with a molecular weight of approximately 269.79 g/mol. The structure features a benzamide moiety linked to a chlorinated benzothiazole, which is significant for its biological properties.

Overview

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial and fungal strains.

Case Studies

- Antibacterial Activity : A study evaluated the compound's effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 100 µg/mL for Pseudomonas aeruginosa, indicating moderate antibacterial activity compared to standard antibiotics like chloramphenicol (MIC = 50 µg/mL) .

- Antifungal Activity : The compound also showed antifungal properties against strains such as Candida albicans and Aspergillus niger. The MIC values were recorded at 200 µg/mL, which were less effective than nystatin (MIC = 100 µg/mL), suggesting potential for further optimization .

- Mechanism of Action : The mechanism by which benzothiazole derivatives exert their antimicrobial effects often involves interference with microbial cell wall synthesis or function. Electron-donating groups on the benzothiazole ring tend to enhance antibacterial activity .

Anticancer Activity

Recent studies have begun to explore the anticancer potential of this compound. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cell lines.

Findings

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values ranging from 14.07 µM to 16 µM against different types of cancer cells .

- Mechanistic Insights : The compound appears to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

Summary of Biological Activities

Q & A

Q. How can reaction path search algorithms (e.g., AFIR) optimize the synthesis of novel derivatives?

- Methodological Answer : ICReDD’s AFIR method combines quantum chemical calculations (Gaussian 16) and experimental feedback. For example, predicting transition states for acyl chloride-amine coupling reduces trial-and-error steps. Automated platforms (e.g., Chemspeed) enable high-throughput screening of reaction conditions (solvent, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.